molecular formula C11H9NO2 B1349406 2-Methylquinoline-6-carboxylic acid CAS No. 635-80-3

2-Methylquinoline-6-carboxylic acid

Cat. No. B1349406
CAS RN: 635-80-3
M. Wt: 187.19 g/mol
InChI Key: IZONZQFTYGVOOO-UHFFFAOYSA-N
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Description

2-Methylquinoline-6-carboxylic Acid is a preparation of arylpyrazolopyridine derivative as monoacylglycerol lipase modulators . It has a molecular weight of 187.2 .


Molecular Structure Analysis

The molecular formula of 2-Methylquinoline-6-carboxylic acid is C11H9NO2 . The InChI Key is IZONZQFTYGVOOO-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylquinoline-6-carboxylic acid are not detailed in the search results, it is known to be a preparation of arylpyrazolopyridine derivative as monoacylglycerol lipase modulators .


Physical And Chemical Properties Analysis

2-Methylquinoline-6-carboxylic acid is a solid at 20 degrees Celsius . The boiling point is 250 degrees Celsius .

Scientific Research Applications

Supramolecular Frameworks in Organic Acid-Base Adducts

Research has demonstrated the significance of 2-methylquinoline in forming noncovalent weak interactions with carboxylic acid derivatives. Studies involving 2-methylquinoline with various carboxylic acids, ranging from monocarboxylic to tricarboxylic acids, have revealed its role in the formation of anhydrous and hydrous multicomponent organic acid-base adducts. These interactions have been instrumental in the development of supramolecular architectures, demonstrating the importance of weak interactions like hydrogen bonds in constructing 1D-3D frameworks (Jin et al., 2012).

Noncovalent-Bonded Supramolecular Architectures

Further studies have expanded upon the understanding of 2-methylquinoline’s role in binding with carboxylic acids. The formation of crystalline complexes with 2-methylquinoline/quinoline and various carboxylic acids highlights the creation of hetero supramolecular synthons. These complexes, characterized through X-ray diffraction and other analytical methods, exhibit hydrogen bonding and other secondary interactions, crucial for the extension of structure and formation of 1D-3D framework structures (Gao et al., 2014).

Nickel (II) Complexes with Amino Acids

Research on 2-methylquinoline-8-carboxylic acid involved its application in forming binary and ternary nickel (II) complexes with various amino acids. This study provided insights into the stability constants and the behavior of these complexes under different pH conditions, contributing to a deeper understanding of complex formation in inorganic chemistry (Henríquez et al., 2021).

Synthesis and Catalytic Applications

2-Methylquinoline derivatives have been synthesized for various applications, including as intermediates in the production of potent marine drugs and as catalysts in oxidation reactions. These studies exemplify the versatility of 2-methylquinoline derivatives in organic synthesis and catalysis, contributing to fields like pharmaceuticals and green chemistry (Li et al., 2013).

ConclusionThe scientific research applications of 2-methylquinoline-6-carboxylic acid are diverse, ranging from forming supramolecular architectures and complexes with amino acids to its role in synthesis and catalysis. These studies highlight its importance in various branches of chemistry, contributing significantly to the development of new materials and pharmaceuticals

Detailed Information on the Scientific Research Applications of 2-Methylquinoline-6-Carboxylic Acid

1. Supramolecular Frameworks in Organic Acid-Base Adducts

Studies on 2-methylquinoline have highlighted its role in binding with carboxylic acid derivatives. These interactions lead to the formation of multicomponent organic acid-base adducts with carboxylic acids ranging from monocarboxylic acid to tricarboxylic acid. The crystal structures of these complexes show the presence of hydrogen bonds and secondary interactions that are critical for forming 1D-3D frameworks. This research contributes to the understanding of noncovalent weak interactions in chemistry (Jin et al., 2012).

2. Noncovalent-Bonded Supramolecular Architectures

Further investigations into 2-methylquinoline/quinoline with carboxylic acids have led to the development of crystalline complexes characterized by X-ray diffraction, IR, and elemental analysis. These studies provide deeper insights into the role of 2-methylquinoline in binding with carboxylic acids and the formation of hetero supramolecular synthons. The results are significant for understanding hydrogen bonding and structure extension in supramolecular chemistry (Gao et al., 2014).

3. Nickel (II) Complexes with Amino Acids

Research involving 2-methylquinoline-8-carboxylic acid has focused on forming binary and ternary nickel (II) complexes with various amino acids. The study offers insights into the stability constants of these complexes and their behavior under different pH conditions. This research is pivotal for understanding complex formation in inorganic and bioinorganic chemistry (Henríquez et al., 2021).

4. Catalytic Applications in Organic Chemistry

2-Methylquinoline derivatives have been synthesized for catalytic applications, demonstrating the compound's versatility in organic synthesis and catalysis. Such studies are relevant for the development of new pharmaceuticals and green chemistry solutions (Li et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 2-Methylquinoline-6-carboxylic acid are not detailed in the search results, quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

properties

IUPAC Name

2-methylquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZONZQFTYGVOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345434
Record name 2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-6-carboxylic acid

CAS RN

635-80-3
Record name 2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylquinoline-6-carboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
FA Bottino, G Di Pasquale, A Pollicino, A Recca - researchgate.net
… 2-Methylquinoline-6-carboxylic acid was prepared following the procedure described in the literature [4,5] and esterified with methanol to obtain the methyl 2. methyl-6-…
Number of citations: 0 www.researchgate.net
LV Gyul'budagyan, KO Kiramidzhyan… - Chemistry of Heterocyclic …, 1970 - Springer
… 4-Chloro-3-(3,3-diehloroallyl)-2-methylquinoline-6-carboxylic Acid (IV). A mixture of 0.5 g of III … 3-(2-Carboxyethyl)-4-hydroxy-2-methylquinoline-6-carboxylic Acid (VI). a. A solution of 1 g …
Number of citations: 1 link.springer.com
TJ Lanza, PL Durette, T Rollins… - Journal of medicinal …, 1992 - ACS Publications
… 4-Hydroxy-2-methylquinoline-6-carboxylic Acid n Octylamide. Dimethylamino… 2-methylquinoline-6-carboxylic Acid n Octylamide. A mixture 4-hydroxy-2-methylquinoline-6carboxylic acid …
Number of citations: 77 pubs.acs.org
RT Ulahannan, CY Panicker, HT Varghese… - … Acta Part A: Molecular …, 2015 - Elsevier
… 2-Methylquinoline-6-carboxylic acid was obtained by the Skraup synthesis form 4-aminobenzoic acid and crotonaldehyde. To a refluxing solution of 1.0 equiv of 4-aminobenzoic acid, …
Number of citations: 36 www.sciencedirect.com
R Musiol, J Jampilek, K Kralova, D Tabak, J Finster… - ECSOC-11, 2007 - sciforum.net
… 5-hydroxy-2-methylquinoline-6-carboxylic acid that was nitrated to yield 5-hydroxy-2methyl-8-nitroquinoline-6-carboxylic acid (1). 5-Hydroxy-2-methylquinoline-6-carboxylic acid further …
Number of citations: 4 sciforum.net
WH Mills, JEG Harris, H Lambourne - Journal of the Chemical Society …, 1921 - pubs.rsc.org
… This view wits confirmed by the result of oxidising the base with chromic acid ; 2-methylquinoline-6-carboxylic acid was produced. The synthesis of 6-ethglquinaldine from p-amino…
Number of citations: 20 pubs.rsc.org
J Polanski, H Niedbala, R Musiol… - Letters in Drug …, 2007 - ingentaconnect.com
HIV-1 integrase (IN) inhibition of a novel series of quinoline derivatives was investigated. The compounds were designed on the basis of quinoline molecular scaffolds that attempt to …
Number of citations: 50 www.ingentaconnect.com
XJ Zhang, JK Cao, JJ Ren, L Hong, RJ Liang… - Organic Chemistry …, 2022 - pubs.rsc.org
… (D-glucurono-6,3-lactone acetonide, methyl 2,3-O-isopropylidene-β-D-ribofuranoside, and 1,2:5,6-di-O-isopropylidene-α-D-allofuranose) with 2-methylquinoline-6-carboxylic acid …
Number of citations: 5 pubs.rsc.org
IM Abdellah, AI Koraiem, A El-Shafei - Dyes and Pigments, 2019 - Elsevier
… cyano acetic acid IA-1, Rhodanine-3-acetic acid IA-2, 1-phenyl-pyrazol-5-one-3-carboxylic acid IA-3, and 2-methylquinoline-6-carboxylic acid IA-4 along with MH-13 sensitizer. The …
Number of citations: 14 www.sciencedirect.com
H Shinkai, T Ito, T Iida, Y Kitao… - Journal of medicinal …, 2000 - ACS Publications
… The resulting precipitate was collected by filtration and washed with water (30 mL) to give 4-hydroxy-2-methylquinoline-6-carboxylic acid 77 as a pink solid (4.42 g, 80%). A solution of …
Number of citations: 180 pubs.acs.org

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